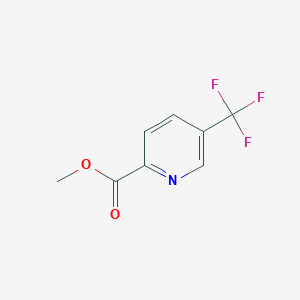

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

説明

特性

IUPAC Name |

methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRQADSGOKVKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597233 | |

| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124236-37-9 | |

| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals. This document details two primary synthetic pathways: the direct esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid and the palladium-catalyzed methoxycarbonylation of 2-chloro-5-(trifluoromethyl)pyridine. Included are detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflows to aid researchers in the practical application of these methodologies.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Its structural motif is found in a variety of pharmaceutical and agrochemical compounds. This guide outlines the most common and effective methods for its preparation, providing detailed procedural information and quantitative data to support research and development efforts.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented:

-

Route 1: Esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid.

-

Route 2: Palladium-catalyzed methoxycarbonylation of 2-chloro-5-(trifluoromethyl)pyridine.

The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity of the final product.

Route 1: Esterification of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

This classical approach involves the direct esterification of the corresponding carboxylic acid with methanol, typically in the presence of an acid catalyst or after conversion to a more reactive species such as an acyl chloride.

Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

While 5-(trifluoromethyl)pyridine-2-carboxylic acid is commercially available, its synthesis from 2-chloro-5-(trifluoromethyl)pyridine provides a viable route for its in-house preparation.[1] A common method involves a Grignard reaction followed by carboxylation.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then added slowly to a vigorously stirred slurry of dry ice (solid carbon dioxide) in anhydrous THF.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-(trifluoromethyl)pyridine-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-chloro-5-(trifluoromethyl)pyridine |

| Key Reagents | Magnesium, Carbon Dioxide |

| Solvent | Anhydrous THF |

| Typical Yield | 60-75% |

| Purity | >95% after recrystallization |

Esterification of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

The carboxylic acid is converted to its methyl ester using standard esterification procedures. A common and effective method involves the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with methanol.[2]

Experimental Protocol: Methyl Esterification

-

Acyl Chloride Formation: To a stirred solution of 5-(trifluoromethyl)pyridine-2-carboxylic acid in an inert solvent such as dichloromethane, a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride is then added dropwise at room temperature. The reaction mixture is stirred until the evolution of gas ceases.

-

Esterification: The reaction mixture is cooled in an ice bath, and methanol is added slowly. The mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation or column chromatography on silica gel.[3]

Quantitative Data:

| Parameter | Value |

| Starting Material | 5-(trifluoromethyl)pyridine-2-carboxylic acid |

| Key Reagents | Thionyl Chloride, Methanol, DMF (catalyst) |

| Solvent | Dichloromethane |

| Typical Yield | 85-95% |

| Purity | >98% after purification |

Workflow for Route 1

Caption: Synthesis of this compound via Esterification.

Route 2: Palladium-Catalyzed Methoxycarbonylation

This modern and efficient method involves the direct conversion of 2-chloro-5-(trifluoromethyl)pyridine to the corresponding methyl ester using carbon monoxide and methanol in the presence of a palladium catalyst. This route is often favored in industrial settings due to its atom economy and fewer synthetic steps.

Methoxycarbonylation of 2-Chloro-5-(trifluoromethyl)pyridine

The reaction is typically carried out in an autoclave under a carbon monoxide atmosphere. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.[4]

Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation

-

Reaction Setup: A high-pressure autoclave is charged with 2-chloro-5-(trifluoromethyl)pyridine, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene - DPPF), a non-nucleophilic base (e.g., triethylamine), and a suitable solvent (e.g., N,N-dimethylformamide or methanol).

-

Reaction Conditions: The autoclave is sealed, purged with carbon monoxide, and then pressurized to the desired CO pressure. The reaction mixture is heated to the specified temperature with vigorous stirring for a set period.

-

Work-up: After cooling to room temperature and venting the excess carbon monoxide, the reaction mixture is filtered to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to afford this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-chloro-5-(trifluoromethyl)pyridine |

| Catalyst | Palladium(II) acetate |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) |

| Base | Triethylamine |

| Solvent | N,N-Dimethylformamide / Methanol |

| Carbon Monoxide Pressure | 10-50 atm |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

| Purity | >98% after purification |

Workflow for Route 2

Caption: Palladium-Catalyzed Methoxycarbonylation Pathway.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 49-53 °C |

| Boiling Point | 248 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 1H), 8.15 (d, J=8.4 Hz, 1H), 8.05 (d, J=8.4 Hz, 1H), 4.00 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 149.8, 146.5 (q, J=4.0 Hz), 136.9, 127.2 (q, J=3.5 Hz), 123.8 (q, J=273.7 Hz), 123.0 (q, J=33.4 Hz), 53.2 |

| IR (KBr, cm⁻¹) | 3080, 2960, 1735, 1590, 1440, 1330, 1280, 1170, 1130, 1080 |

Safety Considerations

-

2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride: Corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Carbon Monoxide: Highly toxic and flammable gas. Reactions involving CO under pressure should only be conducted in a properly functioning autoclave by trained personnel.

-

Palladium Catalysts: May be toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of this compound can be effectively achieved through either the esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid or the palladium-catalyzed methoxycarbonylation of 2-chloro-5-(trifluoromethyl)pyridine. The choice of synthetic route will be dictated by the specific requirements of the research or development project. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in the synthesis of various agrochemical and pharmaceutical agents.[1][2][3] The strategic incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and binding affinity.[1] A thorough understanding of its physicochemical characteristics is therefore essential for its effective application in research and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its parent carboxylic acid, providing a comparative view for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [4][5][6] |

| Molecular Weight | 205.13 g/mol | [5][6] |

| Appearance | Colorless liquid or yellow to brown solid | [4][] |

| Boiling Point | 164-165 °C; 248.0 ± 40.0 °C (Predicted) | [4][] |

| Density | 1.331 - 1.374 g/cm³ (Predicted) | [4][] |

| Flash Point | 103.8 °C | [4] |

| pKa (Predicted) | -0.73 ± 0.10 | [4] |

| Storage | Inert atmosphere, Room Temperature | [4][] |

Table 2: Physicochemical Properties of 5-(Trifluoromethyl)pyridine-2-carboxylic acid (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [8] |

| Molecular Weight | 191.11 g/mol | [8] |

| Melting Point | 133-137 °C | [9] |

| Boiling Point | 273.7 ± 40.0 °C (Predicted) | [8][9] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [8][9] |

| pKa (Predicted) | 3.13 ± 0.10 | [8] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Slightly soluble in water | [8] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[10]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Fisher-Johns)[10][11]

-

Capillary tubes (one end sealed)[12]

-

Mortar and pestle (for mixed melting point)[10]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-3 mm.[10][12] The tube is tapped to pack the sample tightly at the bottom.[11][12]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[12]

-

Approximate Melting Point: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[11]

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated slowly (1-2 °C/min) starting from a temperature about 15-20 °C below the approximate melting point.[11][12]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

Mixed Melting Point (for identity confirmation): The unknown sample is mixed in a 1:1 ratio with a known standard.[10] A depression or broadening of the melting range indicates the samples are different.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[13][14]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)[15][16]

-

Small test tube (fusion tube)[15]

-

Capillary tube (one end sealed)[15]

-

Thermometer[13]

-

Heat source (e.g., Bunsen burner)[15]

Procedure (Thiele Tube Method):

-

Sample Preparation: A few milliliters of the liquid are placed in the small test tube.[13] A capillary tube is sealed at one end and placed, open end down, into the liquid.[15][16]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is clamped so that the bulb of the thermometer and the sample are immersed in the oil of the Thiele tube.[15][16]

-

Heating: The side arm of the Thiele tube is heated gently.[15]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.[16] Heating is continued until a rapid and continuous stream of bubbles is observed.[15]

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

Solubility Testing

Solubility provides information about the polarity and presence of functional groups.[17][18]

Materials:

-

Test tubes

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, and an organic solvent like ether or hexane.[17][18]

Procedure:

-

Initial Test: Approximately 0.1 g of the solid (or 0.2 mL of the liquid) is placed in a test tube, and 3 mL of the solvent is added in portions with shaking.[17]

-

Observation: The sample is classified as soluble if it dissolves completely.[19]

-

Systematic Testing: A systematic approach is followed, starting with water.[17] If insoluble in water, the solubility in acidic and basic solutions is tested to identify acidic or basic functional groups.[17][20] For instance, solubility in 5% NaOH suggests an acidic compound.[20]

-

Polarity Assessment: Solubility in a nonpolar solvent like hexane versus a polar solvent like water can indicate the overall polarity of the molecule.[19]

pKa Determination

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.[21][22]

Apparatus:

-

Calibrated pH meter and electrode[21]

-

Burette

-

Magnetic stirrer and stir bar[21]

-

Beaker or reaction vessel[21]

Procedure (Potentiometric Titration):

-

Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution may be made acidic (e.g., to pH 1.8-2.0 with HCl) to start.[21]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[21]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.[21]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa can be determined from the inflection point of this sigmoid curve.[22] A common method is the half-equivalence point method, where the pH at half the volume of the equivalence point is equal to the pKa.[23][24]

LogP Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity.[25] The shake-flask method is the traditional approach.

Materials:

-

n-Octanol (pre-saturated with water)[26]

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[26][27]

-

Separatory funnel or vials

-

Shaker or rotator[27]

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)[26][27]

Procedure (Shake-Flask Method):

-

Sample Preparation: A known amount of the compound is dissolved in one of the phases (e.g., the aqueous phase).[27]

-

Partitioning: The two immiscible phases (n-octanol and water/buffer) are combined in a vessel, and the mixture is shaken or rotated for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.[27]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.[26]

-

Concentration Analysis: An aliquot is carefully taken from each phase, and the concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique.[26][27]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[25] LogP is the base-10 logarithm of P.[25]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, facilitating further research and development endeavors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. 5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester AldrichCPR 124236-37-9 [sigmaaldrich.com]

- 6. CAS 124236-37-9 | this compound - Synblock [synblock.com]

- 8. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 9. 80194-69-0 CAS MSDS (5-(Trifluoromethyl)pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.ws [chem.ws]

- 20. www1.udel.edu [www1.udel.edu]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 25. acdlabs.com [acdlabs.com]

- 26. agilent.com [agilent.com]

- 27. enamine.net [enamine.net]

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate CAS number 124236-37-9

A Technical Guide to Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

CAS Number: 124236-37-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of resulting compounds, making this intermediate a subject of considerable interest in medicinal and materials chemistry.[1][2]

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below. The trifluoromethyl group, being strongly electron-withdrawing, influences the molecule's overall characteristics.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [4] |

| Molecular Weight | 205.13 g/mol | [4] |

| Appearance | Solid | |

| Boiling Point | 248.0 ± 40.0 °C (Predicted) | [4][] |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) | [4][] |

| Flash Point | 103.8 °C | [4] |

| pKa | -0.73 ± 0.10 (Predicted) | [4] |

| Storage Conditions | Inert atmosphere, Room Temperature | [4][] |

Spectroscopic Data

Structural elucidation of this compound is supported by various spectroscopic techniques. The following are key identifiers.

| Spectroscopic Data | Value | Source |

| SMILES | COC(=O)c1ccc(cn1)C(F)(F)F | |

| InChI | 1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10,11)/h2-4H,1H3 | |

| InChI Key | CHRQADSGOKVKER-UHFFFAOYSA-N | |

| Predicted Collision Cross Section ([M+H]⁺) | 136.9 Ų | [6] |

| Predicted Collision Cross Section ([M+Na]⁺) | 146.4 Ų | [6] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridine (TFMP) derivatives can be achieved through several methods, including chlorine/fluorine exchange from a trichloromethylpyridine precursor or by constructing the pyridine ring from a trifluoromethyl-containing building block.[3][7]

General Experimental Workflow for Synthesis

A common approach involves the esterification of the corresponding carboxylic acid. Below is a generalized workflow.

References

- 1. This compound | RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 6. PubChemLite - 5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to the Molecular Structure of Methyl 5-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)picolinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Methyl 5-(trifluoromethyl)picolinate, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Chemical Properties

Methyl 5-(trifluoromethyl)picolinate is a derivative of picolinic acid, featuring a trifluoromethyl group at the 5-position and a methyl ester at the 2-position of the pyridine ring.

Chemical Structure:

Caption: 2D structure of Methyl 5-(trifluoromethyl)picolinate.

A summary of the key physicochemical properties of Methyl 5-(trifluoromethyl)picolinate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | [1] |

| CAS Number | 124236-37-9 | [1] |

| Appearance | Yellow to brown solid | [2] |

| Boiling Point | 248 °C at 760 mmHg | [2] |

| Density | 1.331 g/cm³ | [2] |

| Purity | ≥98% | [1] |

Synthesis and Experimental Protocols

The synthesis of Methyl 5-(trifluoromethyl)picolinate can be achieved through a multi-step process, typically starting from a commercially available substituted pyridine. A common and logical synthetic route involves the preparation of the precursor, 5-(trifluoromethyl)picolinic acid, followed by its esterification.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Methyl 5-(trifluoromethyl)picolinate.

Experimental Protocols

Step 1: Synthesis of 5-(Trifluoromethyl)picolinic acid (Precursor)

A common method for the synthesis of 5-(trifluoromethyl)picolinic acid involves the lithiation of 2-bromo-5-(trifluoromethyl)pyridine followed by carboxylation with carbon dioxide.

-

Materials: 2-Bromo-5-(trifluoromethyl)pyridine, n-butyllithium (n-BuLi), dry diethyl ether or tetrahydrofuran (THF), and dry carbon dioxide (solid or gas).

-

Procedure:

-

Dissolve 2-bromo-5-(trifluoromethyl)pyridine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

-

Quench the reaction by pouring the mixture over crushed dry ice or by bubbling dry carbon dioxide gas through the solution.

-

Allow the mixture to warm to room temperature and then acidify with aqueous HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(trifluoromethyl)picolinic acid.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Esterification to Methyl 5-(trifluoromethyl)picolinate

The conversion of 5-(trifluoromethyl)picolinic acid to its methyl ester can be accomplished using standard esterification methods.[3]

-

Method A: Fischer Esterification

-

Dissolve 5-(trifluoromethyl)picolinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Methyl 5-(trifluoromethyl)picolinate.

-

Purify the product by column chromatography or distillation.

-

-

Method B: Via Acyl Chloride

-

Treat 5-(trifluoromethyl)picolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.[2]

-

Carefully add methanol to the acyl chloride solution to form the methyl ester.

-

Work up the reaction as described in Method A to isolate and purify the final product.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the trifluoromethyl group, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.14). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the trifluoromethyl group (-CF₃).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data on the biological activity and associated signaling pathways of Methyl 5-(trifluoromethyl)picolinate. However, trifluoromethyl-substituted pyridines are a well-established class of compounds in medicinal chemistry, often investigated for their potential as:

-

Enzyme Inhibitors: The trifluoromethyl group can enhance binding to enzyme active sites.

-

Receptor Modulators: The electronic properties of the fluorinated pyridine ring can influence interactions with various receptors.

Further research is required to elucidate the specific biological targets and mechanisms of action of Methyl 5-(trifluoromethyl)picolinate.

Conclusion

Methyl 5-(trifluoromethyl)picolinate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide has provided an overview of its molecular structure, a plausible synthetic route with detailed experimental considerations, and predicted characterization data. While specific biological data is currently limited, the structural features of this compound warrant further investigation into its potential as a lead compound in drug discovery programs. Researchers are encouraged to utilize the information presented herein as a foundation for their own studies into the synthesis and biological evaluation of this and related compounds.

References

Spectroscopic Data and Analysis of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Table 1: NMR Spectroscopic Data

While experimental data for the target compound is not publicly available, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of closely related structural analogs, such as methyl 2-(trifluoromethyl)benzoate and various trifluoromethyl-substituted pyridines.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.9 | Doublet | ~2.0 | H-6 |

| ~8.2 | Doublet of Doublets | ~8.5, 2.0 | H-4 | |

| ~7.9 | Doublet | ~8.5 | H-3 | |

| ~4.0 | Singlet | - | -OCH₃ | |

| ¹³C | ~164 | Singlet | - | C=O |

| ~151 (q) | Quartet | ~4 | C-5 | |

| ~148 | Singlet | - | C-2 | |

| ~135 | Singlet | - | C-6 | |

| ~124 (q) | Quartet | ~272 | -CF₃ | |

| ~122 | Singlet | - | C-4 | |

| ~120 | Singlet | - | C-3 | |

| ~53 | Singlet | - | -OCH₃ |

Note: Predicted values are based on data from similar compounds and may vary from experimental results. 'q' denotes a quartet multiplicity due to coupling with the -CF₃ group.

Table 2: IR Spectroscopic Data

The expected characteristic infrared absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| 1600-1585 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Medium | Aromatic C=C Stretch |

| 1300-1100 | Strong | C-F Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 3: Mass Spectrometry Data

The following table presents predicted m/z values for common adducts of this compound (Molecular Weight: 205.13 g/mol ) in electrospray ionization mass spectrometry (ESI-MS).[1]

| Adduct | Calculated m/z |

| [M+H]⁺ | 206.04234 |

| [M+Na]⁺ | 228.02428 |

| [M+K]⁺ | 243.99822 |

| [M+NH₄]⁺ | 223.06888 |

| [M-H]⁻ | 204.02778 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds).

-

A larger number of scans will be required compared to ¹H NMR.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

Thin Film (if liquid or low-melting solid): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.[2]

-

Place the sample in the beam path and acquire the sample spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data.

Caption: Workflow for Spectroscopic Data Analysis.

References

A Comprehensive Technical Guide to Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a key building block in medicinal chemistry and drug discovery, prized for its versatile reactivity and the unique physicochemical properties imparted by the trifluoromethyl group. This document provides an in-depth technical overview of its chemical properties, synthesis, spectroscopic characterization, and its existing and potential applications in the development of novel therapeutics. Detailed experimental protocols, data analysis, and visualizations of relevant chemical pathways are presented to serve as a comprehensive resource for researchers in the field.

Chemical Properties and Data

This compound, also known by its IUPAC name, is a solid organic compound. The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its stability and modulating its reactivity.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 124236-37-9 | [2] |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [2] |

| Physical Form | Solid | [2] |

| SMILES | COC(=O)c1ccc(cn1)C(F)(F)F | [2] |

| InChI | 1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3 | [2] |

| InChI Key | CHRQADSGOKVKER-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available picoline derivative. The introduction of the trifluoromethyl group is a key transformation, often accomplished via a chlorine/fluorine exchange reaction.[3][4] A common precursor is 5-(trifluoromethyl)picolinic acid, which can be esterified to yield the final product.

General Synthetic Workflow

A plausible synthetic route involves the following key transformations:

References

- 1. chembk.com [chembk.com]

- 2. 5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester AldrichCPR 124236-37-9 [sigmaaldrich.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Technical Guide: Physicochemical Properties of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active molecules. A thorough understanding of its fundamental physicochemical properties, such as boiling and melting points, is crucial for its synthesis, purification, handling, and formulation in research and development settings. This technical guide provides a summary of the available data for these key physical constants.

Physicochemical Data

The physical properties of this compound have been reported in various chemical databases. However, there are some discrepancies in the cited values, particularly for the boiling point. The physical state of the compound has also been inconsistently described, suggesting its melting point may be near ambient temperature.

| Property | Reported Value(s) | Source(s) |

| Boiling Point | 164-165 °C | Commercial Supplier Data |

| 248 °C (at 760 mmHg) | Commercial Supplier Data | |

| Melting Point | Data not available | N/A |

| Physical Form | Colorless liquid / Solid | Commercial Supplier Data |

Note: The conflicting boiling point data may be due to different measurement conditions (e.g., pressure) or impurities. The varied description of the physical form indicates the melting point is likely close to room temperature. For comparison, the related precursor, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, has a reported melting point of 135-137 °C.

Experimental Protocols

General Protocol for Melting Point Determination:

A calibrated melting point apparatus would be utilized. A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

General Protocol for Boiling Point Determination:

For the determination of the boiling point at atmospheric pressure, the compound would be heated in a distillation apparatus. A thermometer is placed so that the top of the bulb is level with the side arm of the distillation head. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure, observed as a stable temperature of the condensing vapor, is recorded as the boiling point. For measurements at reduced pressure (vacuum distillation), a vacuum pump and a manometer are connected to the apparatus, and the pressure is recorded along with the boiling temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination and verification of the boiling and melting points of a chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

An In-depth Technical Guide to the Solubility Characteristics of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] While specific quantitative solubility data for this compound in various solvents is not extensively published in publicly available literature, this guide focuses on the standardized experimental protocols used to determine such crucial physicochemical properties. Understanding these methodologies is paramount for researchers working on drug discovery, formulation development, and process chemistry.

This compound is a solid at room temperature.[4][5] Its chemical structure, featuring a trifluoromethyl group, enhances lipophilicity and biological activity, making it a valuable compound in drug development.[6] The trifluoromethyl group is noted for its role in modulating interactions with enzymes and receptors.[6] This compound has shown potential in various pharmacological applications, including anticancer research, by potentially interfering with cellular signaling and modulating enzyme activity.[6]

I. Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in the early stages of drug discovery and lead optimization.[7][8] Low solubility can lead to unreliable results in in-vitro testing and may cause poor bioavailability in later stages.[7][8] The following are detailed experimental protocols for determining the thermodynamic (equilibrium) solubility of a compound like this compound.

A. Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for measuring the equilibrium solubility of a compound.[9] It is considered a gold standard for obtaining thermodynamic solubility data.[10]

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Stoppered flasks or vials

-

Orbital shaker or agitator

-

Temperature-controlled incubator or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

-

Calibrated pH meter

-

Analytical balance

Detailed Protocol:

-

Preparation of Solutions: Prepare the desired solvent systems. For aqueous solutions, ensure the pH is accurately adjusted and recorded.[9]

-

Addition of Excess Solid: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[11]

-

Equilibration: Seal the flasks and place them in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium.[11][12] This can range from 24 to 72 hours, depending on the compound and solvent.[7][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a plateau in the concentration.[13]

-

Phase Separation: After equilibration, allow the suspension to settle.[9] Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.[11][12] If using filtration, it is important to use a filter that does not adsorb the compound.[11]

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[7][12]

-

Data Analysis: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.

B. Miniaturized Equilibrium Solubility Assay

For early-stage drug discovery where the amount of compound is limited, a miniaturized version of the shake-flask method can be employed.[9]

Objective: To determine equilibrium solubility using a smaller amount of the test compound and solvent.

Methodology: The principles are the same as the standard shake-flask method, but the experiment is conducted in smaller vessels, such as 96-well plates. An excess of the solid compound is added to each well containing the test solvent. The plate is sealed and agitated until equilibrium is reached. Phase separation is typically achieved by filtration using a filter plate. The concentration in the filtrate is then determined by a suitable analytical method.

II. Data Presentation

While specific quantitative data for this compound is not provided here, the following tables illustrate how experimentally determined solubility data should be structured for clear comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Method |

| Water | Data to be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | Data to be determined | Shake-Flask |

| Ethanol | Data to be determined | Shake-Flask |

| Methanol | Data to be determined | Shake-Flask |

| Acetonitrile | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Shake-Flask |

Table 2: pH-Dependent Aqueous Solubility of this compound at 37 °C

| pH | Buffer System | Solubility (µg/mL) | Method |

| 1.2 | HCl | Data to be determined | Shake-Flask |

| 4.5 | Acetate | Data to be determined | Shake-Flask |

| 6.8 | Phosphate | Data to be determined | Shake-Flask |

| 7.4 | Phosphate | Data to be determined | Shake-Flask |

III. Visualizations

A. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the equilibrium solubility of an organic compound.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. 5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester AldrichCPR 124236-37-9 [sigmaaldrich.com]

- 5. 5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | 124236-37-9 [m.chemicalbook.com]

- 6. This compound | RUO [benchchem.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. who.int [who.int]

A Technical Guide to Methyl 5-(trifluoromethyl)picolinate for Researchers and Drug Development Professionals

Foreword

Methyl 5-(trifluoromethyl)picolinate is a key building block in the synthesis of complex organic molecules, finding significant applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds. This technical guide provides a comprehensive overview of commercially available Methyl 5-(trifluoromethyl)picolinate, its chemical properties, and its applications in organic synthesis, complete with detailed experimental protocols and workflow visualizations to support researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

Methyl 5-(trifluoromethyl)picolinate (CAS No: 124236-37-9) is readily available from a variety of commercial suppliers. The compound is typically offered at high purity levels, suitable for research and development purposes. Below is a summary of representative commercial sources and their typical product specifications.

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| --INVALID-LINK-- | ≥98% | C₈H₆F₃NO₂ | 205.14 |

| --INVALID-LINK-- | - | C₈H₅ClF₃NO₂ | 239.58 |

| --INVALID-LINK-- | 98% | C₈H₅ClF₃NO₂ | 239.5790 |

| --INVALID-LINK-- | 98% | C₈H₅ClF₃NO₂ | 239.58 |

| --INVALID-LINK-- | 97% | C₈H₆F₃NO₂ | 205.13 |

Physicochemical Properties

| Property | Value |

| CAS Number | 124236-37-9 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in most common organic solvents |

Applications in Synthesis

Methyl 5-(trifluoromethyl)picolinate is a versatile intermediate for the synthesis of a wide range of substituted pyridine derivatives. Its ester functionality can be readily hydrolyzed or converted to amides, while the trifluoromethyl group imparts unique electronic properties to the pyridine ring, influencing its reactivity in cross-coupling reactions.

Representative Synthetic Workflow: Amide Coupling

A common application of Methyl 5-(trifluoromethyl)picolinate is its conversion to a carboxylic acid followed by amide coupling to introduce diverse functionalities. This workflow is central to the construction of many bioactive molecules.

A Technical Guide to Key Intermediates in Trifluoromethylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (-CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This powerful structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, leading to improved efficacy and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the key intermediates that serve as the foundation for the synthesis of a diverse array of trifluoromethylpyridines. We will delve into the primary synthetic strategies, present detailed experimental protocols for the preparation of crucial intermediates, and offer a comparative analysis of reaction conditions and yields.

I. Major Synthetic Routes to Trifluoromethylpyridines

There are three principal strategies for the synthesis of trifluoromethylpyridines, each with its own set of advantages and key intermediates:

-

Halogen Exchange: This is a widely used industrial method that typically begins with a readily available picoline (methylpyridine) precursor. The process involves the chlorination of the methyl group to a trichloromethyl group, followed by a fluorine exchange reaction.

-

Building Block Approach (Cyclocondensation): In this strategy, the pyridine ring is constructed from acyclic precursors that already contain the trifluoromethyl group. This method offers excellent control over the final substitution pattern of the pyridine ring.

-

Direct C-H Trifluoromethylation: This more recent approach involves the direct introduction of a trifluoromethyl group onto the pyridine ring, often through radical or nucleophilic trifluoromethylation reactions.

II. Key Intermediates and Their Synthesis

This section details the synthesis of the most critical intermediates in the production of trifluoromethylpyridines.

A. Intermediates for the Halogen Exchange Route

The halogen exchange pathway relies on chlorinated pyridine derivatives as the primary intermediates.

1. 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP)

PCMP is a pivotal intermediate for the synthesis of numerous agrochemicals. It is typically prepared from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine through exhaustive chlorination.

Experimental Protocol: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine from 2-Chloro-5-(chloromethyl)pyridine

This two-step chlorination process provides a route to a highly chlorinated PCMP analogue.

-

Step 1: Side-Chain Chlorination A mixture of 2-chloro-5-chloromethyl pyridine and carbon tetrachloride is heated to reflux. Chlorine gas is bubbled through the solution in the presence of ultraviolet light for approximately 8 hours. After the reaction, the carbon tetrachloride is removed by distillation to yield 2-chloro-5-(trichloromethyl)pyridine.

-

Step 2: Ring Chlorination To the residual 2-chloro-5-(trichloromethyl)pyridine, a catalyst such as tungsten(VI) chloride (WCl₆) is added. The reaction mixture is heated to 175°C, and chlorine gas is introduced for about 6 hours. The product, 2,3,6-trichloro-5-(trichloromethyl)pyridine, is then isolated by vacuum distillation.[1]

2. 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

DCTF is a highly valuable intermediate, and its synthesis from PCMP via fluorine exchange is a critical industrial process.

Experimental Protocol: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP)

-

In a suitable reactor, 50 g of 2,3-dichloro-5-trichloromethylpyridine is combined with a catalyst. The mixture is heated to 170°C, and anhydrous hydrogen fluoride gas is slowly introduced over 11 hours. Upon completion, the reaction mixture is neutralized with a 5% sodium bicarbonate solution. The organic phase is then separated, washed with water, and dried to yield the crude product.[2]

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Not specified | 170 | 11 | 65 | 85 | [2] |

| Mercuric oxide | <35 | 22 | - | 98 (selectivity) | [2] |

| Antimony trichloride | - | - | - | - | [3] |

Spectroscopic Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine:

-

¹H NMR: Spectral data available.[4]

-

¹³C NMR: Spectral data available.[5]

-

¹⁹F NMR: Spectral data available.[6]

3. 2-Chloro-5-(trifluoromethyl)pyridine (CTF)

CTF is another essential intermediate, particularly for the synthesis of herbicides. It can be synthesized from 3-picoline.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

A one-step chlorofluorination of β-picoline can be achieved in a fluidized-bed reactor.

-

β-picoline is reacted with chlorine and hydrogen fluoride over a CrO-Al catalyst at 300°C with a space velocity of 288 h⁻¹. This process yields a mixture of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine with a total yield of approximately 66.6%.[1]

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 3-Picoline | CrO-Al | 300 | 66.6 (total) | [1] |

| 3-Trifluoromethylpyridine | - | 425 | 62 | [7] |

B. Intermediates for the Building Block Approach

This approach utilizes trifluoromethylated acyclic compounds that are then used to construct the pyridine ring.

1. Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl Trifluoroacetoacetate)

This β-ketoester is a versatile building block for the synthesis of various trifluoromethylated heterocycles, including pyridones.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

To a reactor charged with an ethanol solution of sodium ethoxide and an organic solvent, ethyl trifluoroacetate and ethyl acetate are added to undergo a Claisen condensation reaction. The reaction is typically run at temperatures between 10°C and 60°C. After the reaction is complete, the mixture is neutralized with an acid, and the product is isolated by distillation.

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Sodium ethoxide | Cyclohexane | 15-50 | - | - | |

| Sodium ethoxide | Methyl tert-butyl ether | 10-45 | 86.3 | 94.7 |

2. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

This enone is another important building block for constructing trifluoromethylated pyridine rings.

Spectroscopic Data for (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one:

-

¹H NMR: Spectral data available.[8]

-

¹³C NMR: Spectral data available.[9]

-

Mass Spectrometry: Spectral data available.[10]

3. 4-Trifluoromethyl-2-pyridones

These compounds are synthesized via the cyclocondensation of 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol: Synthesis of 4-Trifluoromethyl-2-pyridones

-

A mixture of a cyclic 1,3-dione and ethyl 4,4,4-trifluoroacetoacetate is treated with a catalytic amount of a Brønsted base such as 2-dimethylaminopyridine (2-DMAP). The reaction can also be adapted to produce 4-trifluoromethyl-2-pyridones by using ammonium acetate as a source of ammonia.[11]

III. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to trifluoromethylpyridines.

Caption: Halogen Exchange Route to Trifluoromethylpyridines.

Caption: Building Block Approach to Trifluoromethylpyridines.

IV. Conclusion

The synthesis of trifluoromethylpyridines is a dynamic field of research, driven by the continuous demand for novel bioactive molecules in the pharmaceutical and agrochemical industries. The key intermediates discussed in this guide represent the fundamental building blocks for accessing this important class of compounds. A thorough understanding of their synthesis, properties, and reactivity is essential for any researcher working in this area. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability, and economic considerations. As new methodologies for trifluoromethylation continue to emerge, the portfolio of accessible trifluoromethylpyridine intermediates will undoubtedly expand, further fueling innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR [m.chemicalbook.com]

- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one(17129-06-5) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reaction Mechanisms for the Formation of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the synthesis of trifluoromethylpyridines, a critical structural motif in modern pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document details the primary synthetic routes, including direct C-H trifluoromethylation and cyclocondensation strategies, with a focus on their underlying mechanisms, experimental protocols, and quantitative data.

Direct C-H Trifluoromethylation of Pyridine Rings

Directly substituting a hydrogen atom on a pyridine ring with a trifluoromethyl group is an atom-economical approach. The regioselectivity of this transformation is highly dependent on the electronic nature of the trifluoromethylating agent and the reaction conditions, leading to three main mechanistic pathways: nucleophilic, radical, and electrophilic trifluoromethylation.

Nucleophilic C-H Trifluoromethylation: 3-Position Selectivity via Hydrosilylation

A significant challenge in pyridine chemistry has been the selective functionalization of the C3 position. Recently, a novel method has been developed that achieves 3-position-selective C–H trifluoromethylation through nucleophilic activation of the pyridine ring via hydrosilylation.[1][2]

Mechanism:

The reaction proceeds through the formation of an N-silyl enamine intermediate.[1] A plausible mechanism involves the activation of a hydrosilane by a borane catalyst, which then reacts with the pyridine derivative to form the N-silylenamine. This enamine intermediate then reacts with an electrophilic trifluoromethylating reagent, such as a Togni reagent. Subsequent oxidation leads to the rearomatization of the ring and the formation of the 3-trifluoromethylated pyridine.[1]

Experimental Protocol: 3-Position-Selective Trifluoromethylation of Quinoline [2]

-

To a solution of quinoline (1.0 equiv) in 1,2-dichloroethane, add methylphenylsilane (2.5 equiv) and tris(pentafluorophenyl)borane (5.0 mol%).

-

Heat the mixture at 65 °C.

-

After the initial hydrosilylation is complete, cool the reaction to 0-25 °C.

-

Add Togni Reagent I (1.0 equiv) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv).

-

Stir the reaction at 25 °C until completion.

-

The product is then isolated and purified using standard chromatographic techniques.

Quantitative Data:

| Substrate | Product | Yield (%) | Reference |

| Quinoline | 3-Trifluoromethylquinoline | 76 | [1] |

| 6-Bromoquinoline | 6-Bromo-3-trifluoromethylquinoline | 72 | [1] |

| 4-Phenoxyquinoline | 4-Phenoxy-3-trifluoromethylquinoline | 61 | [1] |

| Quinoxyfen | 3-Trifluoromethyl quinoxyfen | 60 | [1] |

Radical C-H Trifluoromethylation: Light-Promoted Synthesis

Radical trifluoromethylation often suffers from a lack of regioselectivity with pyridine substrates. However, specific substrates like pyridones can undergo regioselective trifluoromethylation under mild, light-promoted conditions without the need for a photocatalyst.[3]

Mechanism:

This method is proposed to proceed via an electrophilic radical mechanism.[3] Langlois' reagent (sodium trifluoromethylsulfinate) undergoes a light-mediated oxidation to generate a trifluoromethyl radical (CF3•). This radical then attacks the electron-rich pyridone ring. The resulting radical intermediate is subsequently oxidized and rearomatizes to yield the trifluoromethylated product. The presence of oxygen can play a role in the oxidation steps.[3] The reaction is inhibited by radical scavengers like TEMPO, supporting a radical pathway.[3]

Experimental Protocol: Light-Promoted Trifluoromethylation of N-Aryl Pyridone [3]

-

In a vial, dissolve the N-aryl pyridone substrate (1.0 equiv) and Langlois' reagent (2.0 equiv) in DMSO.

-

Expose the reaction mixture to 390 nm LEDs at room temperature under an ambient atmosphere.

-

Stir the reaction for 24 hours.

-

Upon completion, the product can be isolated and purified by standard methods.

Quantitative Data:

| Substrate | Product | Yield (%) | Reference |

| N-Phenyl-2-pyridone | 3-Trifluoromethyl-N-phenyl-2-pyridone | up to 93 | [3] |

| N-Methyl-2-pyridone | 3-Trifluoromethyl-N-methyl-2-pyridone | 56 | [3] |

| Uracil | 5-Trifluoromethyluracil | 60 | [3] |

| Azaindole | Trifluoromethylated azaindole | 70 | [3] |

Synthesis from Trifluoromethylated Precursors (Cyclocondensation)

An alternative to direct trifluoromethylation is the construction of the pyridine ring from smaller, readily available building blocks that already contain a trifluoromethyl group. This approach offers excellent control over the position of the CF3 group.[4]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines.[5][6] By using a trifluoromethylated α,β-ynone as one of the precursors, trifluoromethylpyridines can be synthesized efficiently.

Mechanism:

The reaction begins with a Michael addition of a β-enamino ester or ketone to the trifluoromethyl-α,β-ynone. This forms an aminodiene intermediate.[5] The intermediate then undergoes a heat-induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration step that forms the aromatic pyridine ring.[5]

Experimental Protocol: Synthesis of Polysubstituted Trifluoromethylpyridines

A general procedure involves reacting the trifluoromethyl-α,β-ynone with a β-enamino ester or ketone in a suitable solvent, often with heating to facilitate the final cyclodehydration step. Acid or Lewis acid catalysts can be employed to lower the required temperature for cyclization.

Quantitative Data:

The yields for the Bohlmann-Rahtz synthesis are generally moderate to high, depending on the specific substrates and reaction conditions used. This method is particularly valuable for creating highly substituted trifluoromethylpyridines that would be difficult to access through direct functionalization.

Industrial Synthesis: Halogen-Fluorine Exchange

On an industrial scale, a common method for producing key trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine, involves a multi-step process starting from picoline.[4][7]

Mechanism and Workflow:

This process typically involves the chlorination of a picoline derivative to form a trichloromethylpyridine, followed by a halogen exchange (Halex) reaction where the chlorine atoms on the methyl group are replaced by fluorine atoms using a fluorinating agent like hydrogen fluoride (HF) or potassium fluoride (KF).[4][8] This can be done in a stepwise liquid-phase or a simultaneous vapor-phase process.[4]

Experimental Protocol: Synthesis of 2-chloro-5-trifluoromethylpyridine [8]

-

N-Oxidation: 3-methylpyridine is oxidized to N-oxy-3-methylpyridine.

-

Chlorination of the Ring: The N-oxide is reacted with a chlorinating agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.

-

Side-Chain Chlorination: The methyl group is chlorinated using chlorine gas and an initiator (e.g., azobisisobutyronitrile) at elevated temperatures (120-140 °C) to give 2-chloro-5-trichloromethylpyridine.

-

Fluorination: The trichloromethyl group is converted to a trifluoromethyl group by reacting with anhydrous potassium fluoride in a solvent like DMSO with a phase-transfer catalyst.

Quantitative Data:

| Starting Material | Key Intermediate | Final Product | Overall Yield | Reference |

| 3-Picoline | 2-chloro-5-trichloromethylpyridine | 2-chloro-5-trifluoromethylpyridine | Good (Industrial Process) | [4][8] |

This guide has outlined the principal mechanistic pathways for the formation of trifluoromethylpyridines. The choice of synthetic strategy depends on the desired substitution pattern, substrate availability, and scalability requirements. The ongoing development of novel C-H functionalization methods continues to provide more efficient and selective routes to these valuable compounds.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a versatile building block in organic synthesis, prized for the unique physicochemical properties imparted by the trifluoromethyl group. This electron-withdrawing moiety enhances the lipophilicity and metabolic stability of target molecules, making it a valuable synthon in the design of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthetic transformations of this compound, including its reduction, hydrolysis, and amidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 124236-37-9 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Appearance | Solid |

| SMILES | COC(=O)c1ccc(cn1)C(F)(F)F |

| InChI Key | CHRQADSGOKVKER-UHFFFAOYSA-N |

Applications in Organic Synthesis

This compound serves as a key intermediate for the synthesis of a variety of functionalized pyridine derivatives. Its strategic importance is particularly noted in the preparation of precursors for bioactive molecules, including β-secretase (BACE) inhibitors for Alzheimer's disease research. The ester functionality can be readily transformed into alcohols, carboxylic acids, and amides, providing access to a diverse range of chemical entities.

A general workflow for the synthetic utility of this compound is illustrated below.

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

Reduction to (5-(Trifluoromethyl)pyridin-2-yl)methanol

The reduction of the methyl ester to the corresponding primary alcohol provides a valuable intermediate for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

Reaction Scheme:

Protocol:

A detailed protocol for the reduction of this compound is provided below.

| Parameter | Value | Reference |

| Reactant | This compound | N/A |

| Reagent | Sodium borohydride (NaBH₄) | |

| Solvent | Methanol (MeOH) | |

| Temperature | 0 °C to room temperature | |

| Reaction Time | 2 hours | |

| Work-up | Concentration, dilution with water, acidification with 1N HCl to pH ~5, extraction with ethyl acetate. | |

| Purification | Silica gel column chromatography | |

| Yield | 93% |

Detailed Methodology:

-

To a solution of this compound (2 g, 9.75 mmol) in methanol (30 mL), add sodium borohydride (738 mg, 19.5 mmol) in one portion at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water (30 mL) and acidify to approximately pH 5 with 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield (5-(trifluoromethyl)pyridin-2-yl)methanol as a colorless oil.

Hydrolysis to 5-(Trifluoromethyl)pyridine-2-carboxylic acid

General Reaction Scheme:

Proposed Protocol (based on analogous reaction):

| Parameter | Proposed Value | Reference (Analogous) |

| Reactant | This compound | N/A |

| Reagent | Lithium hydroxide (LiOH) or Fuming Sulfuric Acid/Boric Acid | |

| Solvent | Water or neat | |

| Temperature | Room temperature to elevated temperatures | |